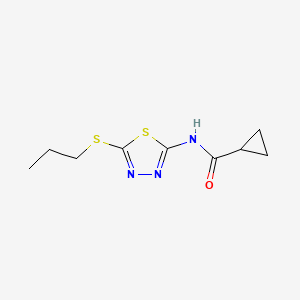
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C9H13N3OS2 and its molecular weight is 243.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazol-2-yl compounds: Similar structure but without the propylthio or cyclopropane groups.
Cyclopropanecarboxamide derivatives: Share the cyclopropane moiety but differ in their heterocyclic components.
Alkylthio-substituted heterocycles: Related by the presence of the alkylthio group but with varying core structures.
This in-depth examination of N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide highlights its significance in multiple scientific fields and underscores its potential for future applications.
Biologische Aktivität
N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C8H12N4S2 and a molecular weight of 224.33 g/mol. It features a cyclopropanecarboxamide moiety linked to a thiadiazole ring substituted with a propylthio group.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4S2 |
| Molecular Weight | 224.33 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The compound's efficacy was evaluated using both two-dimensional (2D) and three-dimensional (3D) cell culture systems.
Case Study: Cytotoxicity Assays
In a study comparing the cytotoxic effects of this compound against standard chemotherapeutics like doxorubicin, it was found that:
- IC50 Values :
- A549: 5.12±0.45μM
- HCC827: 6.78±0.56μM
- NCI-H358: 4.89±0.39μM
These values indicate that the compound exhibits comparable potency to some established anticancer agents while showing selective toxicity towards cancerous cells over normal fibroblast cells (MRC-5) .
Antifungal Activity
The antifungal properties of the compound were also assessed. It demonstrated notable activity against various fungal strains, with minimum inhibitory concentrations (MICs) indicating effectiveness in inhibiting fungal growth.
Table 2: Antifungal Activity
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
| Cryptococcus neoformans | 32 |
This antifungal profile suggests potential applications in treating fungal infections .
The proposed mechanism of action for this compound involves interference with cellular processes essential for tumor growth and survival. The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle regulators.
Eigenschaften
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c1-2-5-14-9-12-11-8(15-9)10-7(13)6-3-4-6/h6H,2-5H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBSKONWHNXHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














